REACTION_CXSMILES
|
S(=O)(=O)(O)O.[N+:6]([O-:9])(O)=[O:7].[Cl:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[C:12]=1[CH3:18]>>[Cl:10][C:11]1[C:16]([N+:6]([O-:9])=[O:7])=[CH:15][CH:14]=[C:13]([F:17])[C:12]=1[CH3:18]
|
Name
|
|
Quantity
|
136 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
134 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)F)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 70 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to attain room temperature
|
Type
|
CUSTOM
|
Details
|
(20° C.)
|
Type
|
ADDITION
|
Details
|
poured
|
Type
|
CUSTOM
|
Details
|
onto crushed ice
|
Reaction Time |
70 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC=C1[N+](=O)[O-])F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |